1H-1,2,4-Triazol-3-amine hydrochloride
Description
1H-1,2,4-Triazol-3-amine hydrochloride (CAS: 61-82-5; molecular formula: C₂H₅ClN₄) is a heterocyclic compound containing a triazole core substituted with an amine group and a hydrochloride salt. It is a key intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive amine functionality and stability in aqueous or organic media . The compound is commercially available with ≥98% purity and is often used as a building block in multicomponent reactions, such as those involving aldehydes and ketones under microwave irradiation .
Its synthesis typically involves cyclization reactions of thiosemicarbazides or condensation of hydrazine derivatives with nitriles, followed by hydrochloric acid treatment to form the hydrochloride salt .
Properties
Molecular Formula |
C2H5ClN4 |
|---|---|
Molecular Weight |
120.54 g/mol |
IUPAC Name |
1H-1,2,4-triazol-5-amine;hydrochloride |
InChI |
InChI=1S/C2H4N4.ClH/c3-2-4-1-5-6-2;/h1H,(H3,3,4,5,6);1H |
InChI Key |
NDMJUGGUJATEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Cyclization of Aminoguanidine Hydrochloride
Aminoguanidine hydrochloride serves as a critical precursor for synthesizing triazole derivatives. In one approach, aminoguanidine hydrochloride undergoes cyclization with carbonyl-containing reagents under microwave irradiation. For example, reaction with succinic anhydride in ethanol at 180°C for 15 minutes generates 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide intermediates, which are subsequently hydrolyzed to yield the target compound . This method leverages the nucleophilicity of aliphatic amines to open the succinimide ring, followed by triazole recyclization (Table 1).
Table 1: Reaction Conditions for Cyclization of Aminoguanidine Hydrochloride
| Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Succinic anhydride | Ethanol | 180 | 15 | 58 |
| Formamide | — | 160–180 | 120–240 | 65–80 |
Microwave-Assisted Synthesis Methods
Microwave irradiation significantly enhances reaction efficiency. A protocol involving aminoguanidine hydrochloride, formamide, and hydrazine hydrate under microwave conditions (180°C, 50 minutes) produces 1H-1,2,4-triazol-3-amine with 80–90% purity . The excess formamide (molar ratio 4:1 to 8:1) minimizes byproducts like 4-amino-1,2,4-triazole, while in situ distillation of water and ammonia drives the reaction forward . Post-reaction, vacuum distillation removes residual formamide, yielding a melt that is treated with HCl to form the hydrochloride salt .
High-Pressure Reaction Conditions
Industrial-scale synthesis often employs high-pressure autoclaves. A patented method reacts formic ether, hydrazine hydrate, and ammonium salt at 160–180°C under 4–6 bar pressure . The ammonium salt decomposes to ammonia, which reacts with formic ether to generate formamide in situ. This one-pot process achieves 70–85% yield, with subsequent ethanol recrystallization isolating the hydrochloride salt .
Purification and Crystallization Techniques
Crude 1H-1,2,4-triazol-3-amine is purified via hot filtration and ethanol recrystallization. Centrifugal separation at 20°C isolates white crystals, which are dried at 60°C under reduced pressure. NMR spectroscopy confirms the tautomeric form: in DMSO-d6, the ¹H NMR spectrum shows a singlet at δ 5.61 ppm for the amino group and a triplet at δ 2.67 ppm for the methylene protons adjacent to the carbonyl . X-ray crystallography reveals hydrogen bonding between the triazole-N1–H and carbonyl-O8, stabilizing the aminotriazole tautomer .
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effective reagents like formamide and hydrazine hydrate. A molar ratio of 4.5:1 (formamide:hydrazine) optimizes yield while minimizing 4-formamidino-1,2,4-triazole impurities . Continuous distillation of water and ammonia during reaction improves throughput, reducing cycle times by 30% .
Challenges and Optimization Strategies
Key challenges include:
-
Byproduct Formation : 4-Amino-1,2,4-triazole arises from over-amination, mitigated by controlling reagent stoichiometry .
-
Tautomer Stabilization : Hydrogen bonding with protic solvents shifts equilibria toward the desired tautomer .
-
Salt Hygroscopicity : Storage under anhydrous conditions prevents deliquescence of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield triazole N-oxides, while substitution reactions can produce N-alkylated triazoles .
Scientific Research Applications
Medicinal Chemistry
1H-1,2,4-Triazol-3-amine hydrochloride serves as a crucial starting material for synthesizing various pharmaceutical compounds. Its derivatives have shown promise as:
- Antifungal Agents : Compounds derived from this triazole have been developed to combat fungal infections through inhibition of specific enzymes.
- Anticancer Agents : Research indicates that certain triazole derivatives exhibit cytotoxic effects against cancer cells by targeting pathways involved in cell proliferation and survival.
- Enzyme Inhibitors : It has been identified as an inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme critical for histidine biosynthesis, which can be leveraged in cancer therapy and metabolic disorders .
Case Study: Antichagasic Activity
A study evaluated 3-nitro-1H-1,2,4-triazole-based compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The compounds demonstrated significant potency (IC50 < 1 µM) and selectivity towards the parasite without affecting host cells. Notably, one compound showed a substantial reduction in parasite levels in infected mice, correlating with an increase in specific immune responses .
Agrochemicals
In agriculture, this compound is utilized in developing herbicides and fungicides. Its derivatives are effective against various weeds and fungal pathogens due to their ability to inhibit critical biochemical pathways in target organisms.
Table 1: Agrochemical Applications
| Compound Type | Target Organism | Mechanism of Action |
|---|---|---|
| Herbicides | Annual grasses | Inhibition of histidine biosynthesis |
| Fungicides | Fungal pathogens | Disruption of fungal cell wall synthesis |
Material Science
The compound's role extends into material science where it is employed as a ligand in coordination chemistry. Its ability to form complexes with metals has led to the development of new functional materials such as:
- Metal-organic frameworks (MOFs) : These structures have applications in gas storage and separation.
- Polymers : Triazole derivatives are integrated into polymer matrices to enhance thermal stability and mechanical properties.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several methods including cyclization reactions starting from aminoguanidine hydrochloride. Various chemical reactions such as oxidation and substitution can modify its structure to yield different derivatives with enhanced or altered properties.
Table 2: Synthetic Pathways
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Triazole N-oxides |
| Reduction | Sodium borohydride | Amino derivatives |
| Substitution | Alkyl halides | N-alkylated triazoles |
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazol-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . The compound’s ability to form hydrogen bonds and engage in bipolar interactions allows it to interact with various biomolecular targets, enhancing its efficacy in different applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1H-1,2,4-triazol-3-amine hydrochloride with structurally related triazole derivatives, highlighting substituent effects on properties and applications:
Hazard and Regulatory Profiles
Research Findings and Industrial Relevance
- Antimicrobial Activity : Derivatives like 5-methyl-4H-1,2,4-triazol-3-amine hydrochloride show potent activity against E. coli and C. albicans (MIC: 8–16 µg/mL), outperforming the parent compound due to hydrophobic interactions with microbial membranes .
- Material Science : Phenyl-substituted triazolamines act as corrosion inhibitors for copper alloys, achieving >90% efficiency at 10 mM concentrations .
- Drug Discovery: Alkylated derivatives are pivotal in synthesizing kinase inhibitors and antioxidants, with IC₅₀ values in the nanomolar range for reactive oxygen species (ROS) scavenging .
Biological Activity
1H-1,2,4-Triazol-3-amine hydrochloride is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, focusing on its potential as an antitrypanosomal agent, antimicrobial properties, and other therapeutic effects.
Chemical Structure and Properties
This compound belongs to the triazole family of compounds, characterized by a five-membered ring containing three nitrogen atoms. This structure is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
Antitrypanosomal Activity
Recent studies have demonstrated that this compound exhibits significant activity against Trypanosoma cruzi, the causative agent of Chagas disease.
- In Vitro Studies : A series of 3-nitro derivatives of 1H-1,2,4-triazole were screened for their ability to inhibit T. cruzi amastigotes in L6 cells. Compounds showed IC50 values ranging from 40 nM to 1.97 μM with selectivity indices (SI) between 44 and 1320, indicating a high degree of selectivity towards the parasite while sparing host cells .
- In Vivo Studies : In animal models, treatment with these compounds resulted in a significant reduction in parasite load and an increase in T. cruzi-specific CD8+ T cells, suggesting an immunomodulatory effect alongside direct antiparasitic action .
Antimicrobial Activity
The triazole ring structure has been associated with various antimicrobial properties:
- Antibacterial and Antifungal Effects : Compounds derived from 1H-1,2,4-triazole have shown promising results against a range of bacterial strains and fungi. For instance, certain derivatives demonstrated activity against multidrug-resistant bacterial strains .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of triazoles to inhibit key enzymes involved in nucleic acid synthesis or cell wall formation in pathogens .
Case Studies
Safety and Toxicity
While the biological activities are promising, concerns regarding the toxicity of nitro-containing compounds persist. In vitro mutagenicity tests indicated that many triazole derivatives exhibited low mutagenic potential compared to their nitroimidazole counterparts . Further studies are necessary to evaluate long-term safety and potential side effects.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1H-1,2,4-Triazol-3-amine hydrochloride, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : The compound is synthesized via multi-component reactions (MCRs) involving aldehydes, dimedone, and 1H-1,2,4-triazol-3-amine under catalytic conditions. For example, MIL-101(Cr) catalyst with microwave irradiation (150 W, 120°C, 100 psi) enhances reaction efficiency . Structural confirmation relies on X-ray crystallography (using SHELX programs for refinement ), NMR spectroscopy, and DFT calculations to validate bond geometries and electronic properties .
Q. How is this compound utilized in enzyme inhibition studies, and what mechanistic insights have been reported?
- Methodological Answer : The compound acts as a potent inhibitor of thyroid peroxidase (TPO) with an IC50 of 0.059 μM, making it valuable for studying thyroid dysfunction mechanisms . Its role as a catalase (CAT) inhibitor is leveraged to modulate oxidative stress pathways in cellular models. Researchers employ competitive binding assays and molecular docking to elucidate binding interactions .
Q. What spectroscopic and computational methods are recommended for characterizing its stability and reactivity in aqueous environments?
- Methodological Answer : Stability studies use UV-Vis spectroscopy to monitor degradation kinetics under varying pH and temperature. Reactivity is assessed via Hirshfeld surface analysis and DFT-based frontier molecular orbital (FMO) calculations to predict nucleophilic/electrophilic sites . IR and NMR spectral data are cross-validated with computational models to confirm tautomeric forms .
Advanced Research Questions
Q. How can researchers resolve discrepancies between the compound’s carcinogenic potential and its therapeutic applications?
- Methodological Answer : The International Agency for Research on Cancer (IARC) classifies it as a Group 3 carcinogen (inconclusive human evidence) based on rodent studies showing thyroid tumors . To mitigate risks, researchers use structure-activity relationship (SAR) studies to modify the triazole core, reducing toxicity while retaining efficacy. In vitro genotoxicity assays (e.g., Ames test) and in vivo carcinogenicity models are critical for risk-benefit analysis .
Q. What strategies optimize its use in multi-component reactions for synthesizing bioactive heterocycles?
- Methodological Answer : Catalytic systems like MIL-101(Cr) under microwave irradiation improve yield and regioselectivity in reactions forming triazoloquinazolines, which exhibit antimicrobial and anticancer properties . Solvent-free conditions and ionic liquid-supported TiO2 nanocatalysts further enhance green synthesis protocols .
Q. How can computational modeling guide the design of derivatives with enhanced antiviral activity?
- Methodological Answer : Derivatives like N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine are designed via molecular docking to target HIV-1 reverse transcriptase (RT). Binding free energy calculations (e.g., MM-GBSA) and molecular dynamics simulations validate interactions with the RT hydrophobic pocket .
Q. What experimental frameworks address conflicting data on its environmental persistence vs. biodegradability?
- Methodological Answer : OECD Guideline 307 tests assess soil biodegradation kinetics, while LC-MS/MS quantifies residual levels in agrochemical runoff. Conflicting data arise from pH-dependent hydrolysis rates; thus, controlled mesocosm studies are recommended to simulate real-world conditions .
Methodological Best Practices
- Crystallography : Use SHELXL for high-resolution refinement and ORTEP-3 for visualizing thermal ellipsoids .
- Toxicity Screening : Combine OECD-compliant assays with transcriptomic profiling to identify off-target effects .
- Synthetic Optimization : Employ design of experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
